AFN-1252

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

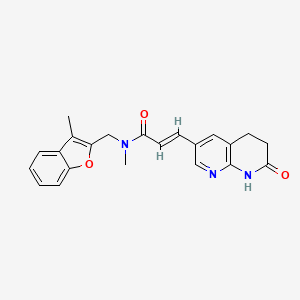

inhibits bacterial enoyl-ACP reductase; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTWSUQCXCWEHF-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211069 | |

| Record name | AFN-1252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620175-39-5 | |

| Record name | AFN-1252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620175395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFN-1252 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12658 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AFN-1252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEBIO-1452 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3O718IKKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AFN-1252: A Selective FabI Inhibitor for Staphylococcal Infections

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFN-1252 is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthesis (FASII) pathway in Staphylococcus species.[1][2][3] This targeted mechanism of action confers a high degree of specificity for staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), and a low propensity for the development of resistance.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound exerts its antibacterial effect by specifically inhibiting the FabI enzyme in Staphylococcus aureus. FabI catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid elongation: the NADH- or NADPH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP.[2][3] By blocking this essential step, this compound disrupts the synthesis of fatty acids, which are vital for the formation of bacterial cell membranes. This leads to the cessation of bacterial growth and, ultimately, cell death.[1][5] The selectivity of this compound for staphylococcal FabI is a key attribute, minimizing off-target effects and potential disruption of the host microbiome.[6]

The following diagram illustrates the bacterial fatty acid synthesis (FASII) pathway and the point of inhibition by this compound.

In Vitro Activity

This compound demonstrates potent and specific activity against a wide range of clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis, including strains resistant to other classes of antibiotics.

Table 1: In Vitro Activity of this compound against Staphylococci

| Organism (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (502) | ≤0.008 - 0.12 | 0.008 | 0.015 |

| Methicillin-Susceptible S. aureus | 0.002 - 0.12 | ≤0.015 | ≤0.015 |

| Methicillin-Resistant S. aureus | 0.002 - 0.12 | ≤0.015 | ≤0.015 |

| Staphylococcus epidermidis (51) | ≤0.008 - 0.12 | 0.015 | 0.12 |

Data compiled from multiple sources.[3][7][8]

Table 2: FabI Enzyme Inhibition

| Enzyme Source | IC₅₀ (nM) |

| S. aureus FabI | 14 |

| B. pseudomallei FabI | 9.6 |

Data compiled from multiple sources.[3][9][10]

This compound is inactive against a broad range of other Gram-positive and Gram-negative bacteria, with MIC₉₀ values typically >4 µg/mL.[7][8] This narrow spectrum of activity is consistent with its targeted mechanism and the presence of the FabI enzyme primarily in staphylococci.[2][3]

In Vivo Efficacy

Preclinical studies in murine infection models have demonstrated the in vivo efficacy of this compound.

Table 3: In Vivo Efficacy of this compound in Murine Infection Models

| Model | Strain | Dosing Regimen | Efficacy |

| Septicemia | S. aureus Smith | 1 mg/kg, single oral dose | 100% protection |

| Thigh Infection | MSSA ATCC 29213 | ≥20 mg/kg, oral | ≥1 log₁₀ CFU reduction |

| Thigh Infection | CA-MRSA | ≥10 mg/kg, oral | >1 log₁₀ CFU reduction |

| Thigh Infection | HA-MRSA | ≥10 mg/kg, oral | >1 log₁₀ CFU reduction |

| Subcutaneous Abscess | MRSA | 10-100 mg/kg, oral (qd or bid) | 2.4 - 5.9 log₁₀ CFU reduction |

Data compiled from multiple sources.[1][2][11][12]

Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice

| Parameter | Value |

| ED₅₀ (Septicemia Model) | 0.15 mg/kg |

| ƒAUC/MIC for 80% max effect (Thigh Model) | 22.3 |

| ƒAUC/MIC for 50% max effect (Thigh Model) | 17.0 |

| ƒAUC/MIC for 5% max effect (Thigh Model) | 9.6 |

Data compiled from multiple sources.[2][7][11]

Resistance

The spontaneous frequency of resistance to this compound is low, ranging from <6.6 x 10⁻¹⁰ to 2.1 x 10⁻⁹ at 4 times the MIC.[4] Resistance, when it does occur, is primarily attributed to missense mutations in the fabI gene, with the most common being M99T and Y147H substitutions.[13][14]

Experimental Protocols

FabI Enzyme Inhibition Assay

The following diagram outlines the general workflow for determining the IC₅₀ of this compound against S. aureus FabI.

Detailed Methodology:

-

Reagent Preparation:

-

Purified recombinant S. aureus FabI is diluted to a final concentration of approximately 30 nM in assay buffer.

-

Crotonyl-ACP is prepared at various concentrations, typically ranging from 0 to 25 µM.

-

NADPH is prepared at a saturating concentration, for example, 200 µM.

-

This compound is serially diluted to achieve a range of concentrations for IC₅₀ determination.

-

-

Assay Procedure:

-

In a suitable microplate, FabI, NADPH, and varying concentrations of this compound are pre-incubated.

-

The reaction is initiated by the addition of crotonyl-ACP.

-

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Initial reaction velocities are calculated from the linear portion of the absorbance versus time curve.

-

The percent inhibition is calculated for each this compound concentration relative to a no-inhibitor control.

-

The IC₅₀ value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.[11][14]

-

Antimicrobial Susceptibility Testing (MIC Determination)

Detailed Methodology:

-

Method: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4]

-

Media: Cation-adjusted Mueller-Hinton broth is typically used.

-

Inoculum: A standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL is prepared.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in the broth to achieve the desired concentration range (e.g., 0.008 to 4 µg/mL).[3]

-

Incubation: The microdilution plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Murine Thigh Infection Model

Detailed Methodology:

-

Animals: Specific pathogen-free, female ICR mice are typically used.

-

Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on day -4 and day -1 prior to infection.

-

Infection: Mice are anesthetized and injected in the thigh muscle with a standardized inoculum of S. aureus (e.g., 10⁶ CFU).[2]

-

Treatment: this compound is administered orally via gavage at various doses and schedules, starting 2 hours post-infection.

-

Efficacy Assessment: At 24 hours post-infection, mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial enumeration (CFU/thigh).

-

Data Analysis: The efficacy is determined by comparing the bacterial load in the thighs of treated animals to that of untreated controls. Pharmacodynamic parameters such as the ƒAUC/MIC ratio are correlated with the observed antibacterial effect.[2]

Conclusion

This compound is a promising, narrow-spectrum antibacterial agent with a novel mechanism of action that specifically targets FabI in Staphylococcus species. Its potent in vitro activity against both susceptible and resistant staphylococci, coupled with demonstrated in vivo efficacy and a low potential for resistance, makes it a valuable candidate for the treatment of staphylococcal infections. The detailed methodologies provided in this guide serve as a resource for researchers and drug development professionals working with this and other selective FabI inhibitors.

References

- 1. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor this compound against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Activation of Exogenous Fatty Acids to Acyl-Acyl Carrier Protein Cannot Bypass FabI Inhibition in Neisseria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mining Fatty Acid Biosynthesis for New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor this compound against MSSA and MRSA in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei--Crystal structure, mode of action, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Host Fatty Acid Utilization by Staphylococcus aureus at the Infection Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resistance to this compound Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]

AFN-1252: A Targeted Approach to Combating Staphylococcal Infections

A deep dive into the discovery, mechanism of action, and clinical development of a first-in-class FabI inhibitor.

AFN-1252 is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid biosynthesis (FASII) pathway.[1][2][3] This novel mechanism of action provides a targeted therapeutic option against Staphylococcus species, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][4][5][6] Developed by Affinium Pharmaceuticals, this compound has progressed through preclinical and clinical development, demonstrating promising efficacy and a favorable safety profile.[7][8][9][10]

Mechanism of Action: Disrupting Fatty Acid Synthesis

This compound exerts its antibacterial effect by specifically inhibiting the FabI enzyme in Staphylococcus.[1][2][11] FabI is responsible for the final, rate-limiting step in each cycle of bacterial fatty acid elongation.[3] By blocking this essential pathway, this compound prevents the synthesis of fatty acids necessary for bacterial cell membrane formation and other vital functions, ultimately leading to bacterial cell death.[2] The high selectivity of this compound for staphylococcal FabI contributes to its narrow spectrum of activity, minimizing the impact on other bacteria and the host's normal flora.[2][4]

The following diagram illustrates the targeted inhibition of the bacterial fatty acid synthesis pathway by this compound.

Potency and In Vitro Activity

This compound demonstrates exceptional potency against a wide range of staphylococcal isolates, including those resistant to other antibiotic classes.[1][4][5] Its activity is highly specific to Staphylococcus species.[4][5]

| Parameter | Organism | Value | Reference |

| IC50 | S. aureus FabI | 14 nM | [2] |

| Ki | S. aureus FabI | 12.8 ± 0.5 nM | [2] |

| MIC90 | S. aureus (clinical isolates) | ≤0.015 µg/mL | [1][2][12][13] |

| MIC90 | Coagulase-negative staphylococci | 0.12 µg/mL | [1][2][13] |

| MIC Range | S. aureus | 0.002 to 0.12 µg/mL | [2] |

| MIC | S. aureus ATCC 29213 | 0.015 µg/mL | [3] |

| Protein Binding | Human Serum | ~95% | [13] |

Preclinical In Vivo Efficacy

Preclinical studies in murine models of infection have demonstrated the in vivo efficacy of this compound. The compound is orally bioavailable and effective at low doses.[1][2]

| Animal Model | Infection | Treatment | Outcome | Reference |

| Mouse | Septicemia (S. aureus Smith) | 1 mg/kg single oral dose | 100% protection | [1][2][12] |

| Mouse | Septicemia (S. aureus Smith) | ED50: 0.15 mg/kg | 12 to 24 times more potent than linezolid | [1] |

| Mouse | Subcutaneous abscess (MRSA) | - | Demonstrated in vivo efficacy | [3] |

Clinical Development

This compound has been evaluated in Phase I and Phase II clinical trials, primarily for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[7][8][9][10] These trials have shown that this compound is generally well-tolerated and effective.[7][9][10]

| Phase | Study Population | Dosage | Key Findings | Reference |

| Phase I | Healthy volunteers | 200mg, 300mg, 400mg once daily for 10 days | Favorable safety profile; doses met or exceeded exposures necessary for treatment. | [8] |

| Phase IIa | Patients with ABSSSI (n=103) | 200mg orally twice daily | Excellent efficacy and safety; 93% overall cure rate. | [9][10] |

Experimental Protocols

Biochemical Characterization of FabI Inhibition

The inhibitory activity of this compound against S. aureus FabI was determined using a spectrophotometric assay. The assay measures the rate of NADPH oxidation, which is coupled to the reduction of crotonyl-ACP catalyzed by FabI.

Methodology:

-

The reaction mixture contains purified S. aureus FabI enzyme, NADPH, and crotonyl-ACP in a suitable buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated, and the decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.

-

The initial reaction velocities are calculated and used to determine the percentage of inhibition at each this compound concentration.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.[2]

-

The inhibition constant (Ki) is determined by measuring the reaction rates at various concentrations of both this compound and the substrate, crotonyl-ACP.[2]

Macromolecular Synthesis Inhibition Assay

To confirm that this compound's primary mode of action in whole bacterial cells is the inhibition of fatty acid synthesis, macromolecular synthesis assays were performed. These assays measure the incorporation of radiolabeled precursors into major cellular macromolecules (DNA, RNA, protein, and fatty acids).

Methodology:

-

Cultures of S. aureus are grown to the mid-logarithmic phase.

-

The cultures are treated with this compound at concentrations that inhibit growth.

-

Radiolabeled precursors ([3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and [14C]acetate for fatty acids) are added to the cultures.

-

After a defined incubation period, the incorporation of the radiolabeled precursors into the respective macromolecules is measured.

-

Selective inhibition of [14C]acetate incorporation compared to the other precursors indicates that fatty acid synthesis is the primary target of the compound.[2]

Murine Septicemia Model

The in vivo efficacy of this compound was evaluated in a murine model of systemic infection.

Methodology:

-

Mice are infected intraperitoneally with a lethal dose of a virulent strain of S. aureus.[1][2]

-

A single oral dose of this compound is administered to the mice at a specified time post-infection.[1][2]

-

A control group receives the vehicle without the drug.

-

The survival of the mice in each group is monitored over a period of several days.

-

The efficacy of this compound is determined by the percentage of surviving mice compared to the control group. The median effective dose (ED50) can also be calculated.[1]

Conclusion

This compound represents a significant advancement in the development of targeted therapies for staphylococcal infections. Its novel mechanism of action, potent in vitro activity against resistant strains, and demonstrated in vivo efficacy and clinical safety make it a promising candidate for addressing the ongoing challenge of antibiotic resistance. The focused spectrum of activity of this compound is a key attribute that may help to minimize the development of resistance and the disruption of the patient's microbiome. Continued investigation and development of this compound and other FabI inhibitors are warranted to combat the threat of staphylococcal diseases.

References

- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor this compound against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinium Pharmaceuticals Announces Results of this compound Multiple Ascending Dose Phase I Clinical Trial - BioSpace [biospace.com]

- 9. Affinium Pharmaceuticals Announces Positive Efficacy, Safety, and Tolerability Results from Phase 2a Clinical Trial of Oral this compound in Acute Bacterial Skin & Skin Structure Infections [prnewswire.com]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Target Specificity of AFN-1252 for Staphylococcal FabI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFN-1252 is a potent and selective inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1][2][3] This pathway is responsible for the biosynthesis of fatty acids, which are essential components of bacterial cell membranes. The specificity of this compound for the Staphylococcus genus, including methicillin-resistant Staphylococcus aureus (MRSA), makes it a promising candidate for targeted antimicrobial therapy.[1][2] This technical guide provides a comprehensive overview of the target specificity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action and Target Specificity

This compound exerts its antibacterial effect by specifically inhibiting the FabI enzyme in staphylococci.[1][2] FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis: the NADH- or NADPH-dependent reduction of trans-2-enoyl-ACP.[4] In Staphylococcus aureus, FabI is the sole enoyl-ACP reductase, making it an essential enzyme for the bacterium's survival.[4][5]

The high specificity of this compound for staphylococcal FabI is attributed to key structural differences between the FabI enzymes of staphylococci and those of other bacteria, as well as the human fatty acid synthase (FAS) system.[6] this compound binds to the FabI-NADPH complex, and its potent inhibitory activity is a result of close interactions with specific amino acid residues within the enzyme's active site.[7]

Quantitative Data on this compound Activity

The potent and specific activity of this compound against staphylococci has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against Staphylococcal Species

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 502 | ≤0.008 | 0.015 | ≤0.008–0.12 |

| Methicillin-Susceptible S. aureus (MSSA) | - | 0.008 | 0.015 | - |

| Methicillin-Resistant S. aureus (MRSA) | - | 0.008 | 0.015 | - |

| Vancomycin-Intermediate S. aureus (VISA) | 12 | - | 0.12 | - |

| Staphylococcus epidermidis | 51 | ≤0.008 | 0.06 | ≤0.008–0.12 |

| Coagulase-Negative Staphylococci | - | - | 0.12 | - |

Data compiled from multiple sources.[1][2][6]

Table 2: Enzyme Inhibition and In Vivo Efficacy of this compound

| Parameter | Value | Organism/Model |

| IC50 vs. S. aureus FabI | 14 nM | S. aureus |

| Ki vs. S. aureus FabI | 12.8 ± 0.5 nM | S. aureus |

| Spontaneous Resistance Frequency | 1 x 10-10 to 2 x 10-9 | S. aureus |

| Mouse Septicemia Model ED50 | 0.15 mg/kg | S. aureus Smith |

| Protection in Mouse Septicemia Model | 100% at 1 mg/kg (single oral dose) | S. aureus Smith |

Data compiled from multiple sources.[1][2]

Table 3: Macromolecular Synthesis Inhibition by this compound in S. aureus

| Radiolabeled Precursor | Macromolecule Synthesized | % Inhibition by this compound (at 4x MIC) |

| [3H]Thymidine | DNA | 10 |

| [3H]Uridine | RNA | 15 |

| [3H]Leucine | Protein | 20 |

| [14C]N-acetylglucosamine | Peptidoglycan | 25 |

| [14C]Acetate | Lipid (Fatty Acid) | >90 |

This table illustrates the specific inhibition of fatty acid synthesis by this compound, as evidenced by the strong inhibition of radiolabeled acetate incorporation into lipids.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.

Staphylococcal Fatty Acid Synthesis (FASII) Pathway and this compound Inhibition

Caption: Staphylococcal FASII pathway and the inhibitory action of this compound on FabI.

Experimental Workflow for Determining this compound MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow for FabI Enzyme Inhibition Assay

Caption: Workflow for the in vitro FabI enzyme inhibition assay.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

-

Staphylococcus aureus isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of S. aureus.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

-

This compound Dilution:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.001 to 2 µg/mL).

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the sterility control).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Recombinant S. aureus FabI Purification

Materials:

-

E. coli expression strain containing the S. aureus fabI gene in an expression vector (e.g., pET vector with an N-terminal His-tag).

-

Luria-Bertani (LB) broth with appropriate antibiotic selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Procedure:

-

Expression:

-

Grow the E. coli expression strain in LB broth at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged FabI protein with elution buffer.

-

-

Purification and Storage:

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Assess the purity of the protein by SDS-PAGE.

-

Concentrate the protein and store at -80°C in the presence of glycerol (e.g., 10-20%).

-

FabI Enzyme Inhibition Assay

Materials:

-

Purified recombinant S. aureus FabI.

-

Assay buffer (e.g., 100 mM MES pH 6.5, 1 mM DTT).

-

NADPH.

-

Crotonyl-ACP (substrate).

-

This compound stock solution (in DMSO).

-

96-well UV-transparent microtiter plate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add a fixed concentration of NADPH (e.g., 150 µM).

-

Add varying concentrations of this compound.

-

Add a fixed concentration of purified FabI enzyme (e.g., 5-10 nM).

-

Include control wells with no inhibitor.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the mixture for a few minutes at room temperature.

-

Initiate the reaction by adding the substrate, crotonyl-ACP (e.g., 10 µM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Dixon plots).

-

Macromolecular Synthesis Inhibition Assay

Materials:

-

Staphylococcus aureus culture.

-

Minimal essential medium (MEM).

-

Radiolabeled precursors: [3H]thymidine (for DNA), [3H]uridine (for RNA), [3H]leucine (for protein), [14C]N-acetylglucosamine (for peptidoglycan), and [14C]acetate (for fatty acids).

-

This compound.

-

Trichloroacetic acid (TCA).

-

Scintillation counter.

Procedure:

-

Cell Culture and Labeling:

-

Grow S. aureus to the mid-logarithmic phase in MEM.

-

Aliquot the culture into separate tubes, each containing one of the radiolabeled precursors.

-

-

Inhibition:

-

Add this compound at a concentration of 4x MIC to the experimental tubes. Include a no-drug control.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Precipitation and Measurement:

-

Stop the incorporation of radiolabeled precursors by adding ice-cold TCA (e.g., 5-10% final concentration).

-

Incubate on ice to allow for the precipitation of macromolecules.

-

Collect the precipitate by filtration through glass fiber filters.

-

Wash the filters with cold TCA and ethanol to remove unincorporated precursors.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each macromolecular synthesis pathway by comparing the radioactivity in the this compound-treated samples to the untreated controls.

-

Conclusion

This compound is a highly specific and potent inhibitor of staphylococcal FabI. Its narrow spectrum of activity, targeting a crucial enzyme in an essential bacterial pathway, minimizes the potential for off-target effects and the development of resistance in other bacterial species. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-staphylococcal agents. The detailed methodologies and visual representations of the underlying biological and experimental processes aim to facilitate further research and development in this critical area of infectious disease.

References

- 1. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. An Ordered Water Channel in Staphylococcus aureus FabI: Unraveling the Mechanism of Substrate Recognition and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of AFN-1252

For Researchers, Scientists, and Drug Development Professionals

Abstract

AFN-1252 is a potent and selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthase (FAS-II) system. This document provides a comprehensive overview of the biochemical properties of this compound, with a focus on its mechanism of action, target affinity, enzyme kinetics, and the molecular basis of resistance. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel antibacterial agents. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual representations of pertinent pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting the activity of FabI in Staphylococcus aureus. FabI catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid elongation: the NADH- or NADPH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate to its corresponding acyl-ACP.[1][2] By inhibiting this crucial step, this compound disrupts the synthesis of fatty acids, which are essential components of bacterial cell membranes. This disruption of membrane integrity ultimately leads to the cessation of bacterial growth.[3] The mechanism of action has been confirmed through a combination of biochemical assays, macromolecular synthesis studies, and genetic analyses.[1]

The selectivity of this compound for staphylococcal FabI is a key feature. While many bacteria possess the FAS-II system, the specific isoform of the enoyl-ACP reductase can differ. S. aureus relies solely on the FabI isoform for this enzymatic step, making it particularly vulnerable to targeted inhibition by this compound.[2]

Quantitative Biochemical Data

The potency and selectivity of this compound have been quantified through various biochemical and microbiological assays. The following tables summarize the key quantitative data.

Table 1: Enzyme Inhibition Data

| Target Enzyme | Organism | Parameter | Value (nM) | Reference |

| FabI | Staphylococcus aureus | IC50 | 14 | [3] |

| FabI | Staphylococcus aureus | Ki | 4 | [4] |

| FabI (M99T mutant) | Staphylococcus aureus | Ki | 69 | [4] |

| FabI | Burkholderia pseudomallei | IC50 | 9.6 | [5] |

Table 2: Antimicrobial Activity (MIC)

| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | All isolates | ≤0.008 | 0.015 | [2] |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.008 | ≤0.008 | [2] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.008 | ≤0.008 | [2] |

| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | - | 0.12 | [2] |

| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | - | 0.06 | [2] |

| Staphylococcus epidermidis | All isolates | - | ≤0.12 | [2][6] |

Detailed Experimental Protocols

S. aureus FabI Inhibition Assay

This assay determines the in vitro inhibitory activity of this compound against purified S. aureus FabI by monitoring the decrease in the rate of NADPH oxidation.

Materials:

-

Purified recombinant S. aureus FabI

-

This compound stock solution (in DMSO)

-

Crotonyl-ACP (substrate)

-

NADPH (cofactor)

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5, containing 150 mM NaCl and 1 M potassium glutamate

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Incubate the plate at room temperature for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding crotonyl-ACP to a final concentration of, for example, 25 µM.[3]

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each this compound concentration.

-

The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

For the determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the inhibitor (this compound) and the substrate (crotonyl-ACP).[3]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution

-

Staphylococcus isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to approximately 5 x 105 CFU/mL

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate. A typical concentration range for this compound is 0.008 to 4 µg/mL.[2]

-

Prepare a standardized bacterial inoculum in CAMHB.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 18-24 hours in ambient air.[2]

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Macromolecular Synthesis Inhibition Assay

This assay identifies the cellular pathway targeted by an antimicrobial agent by measuring the incorporation of specific radiolabeled precursors into macromolecules.

Materials:

-

S. aureus culture

-

This compound

-

Radiolabeled precursors:

-

[3H]acetate (for fatty acid synthesis)

-

[3H]thymidine (for DNA synthesis)

-

[3H]uridine (for RNA synthesis)

-

[3H]isoleucine (for protein synthesis)

-

N-acetyl-[3H]glucosamine (for cell wall synthesis)

-

-

Control antibiotics with known mechanisms of action (e.g., triclosan for fatty acid synthesis, ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, tetracycline for protein synthesis, and vancomycin for cell wall synthesis).[1]

-

5% Trichloroacetic acid (TCA), ice-cold

-

Scintillation counter and vials

Procedure:

-

Grow an overnight culture of S. aureus.

-

Dilute the culture and grow to early to mid-logarithmic phase.

-

Aliquot the culture into tubes and add varying concentrations of this compound or control antibiotics.

-

Add the specific radiolabeled precursor to each tube.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the incorporation by adding ice-cold 5% TCA to precipitate the macromolecules.

-

Collect the precipitate by filtration onto glass fiber filters.

-

Wash the filters with cold TCA and ethanol.

-

Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the drug-treated samples to that in the untreated control.

Resistance Mechanisms

Resistance to this compound in S. aureus has been shown to arise from missense mutations in the fabI gene, which encodes the target enzyme.[4] The most frequently observed mutation results in a methionine to threonine substitution at position 99 (M99T) of the FabI protein. Another identified mutation leads to a tyrosine to histidine change at position 147 (Y147H).[4] These mutations occur within the active site of the enzyme and are thought to reduce the binding affinity of this compound, thereby conferring resistance. The M99T mutation, for instance, leads to a significant increase in the Ki value for this compound.[4] It is noteworthy that the frequency of spontaneous resistance development to this compound is low.[1]

Conclusion

This compound is a highly potent and selective inhibitor of S. aureus FabI, a key enzyme in the bacterial fatty acid synthesis pathway. Its targeted mechanism of action, coupled with its excellent in vitro activity against both methicillin-susceptible and -resistant strains of S. aureus, underscores its potential as a valuable therapeutic agent. The detailed biochemical and microbiological data, along with the established experimental protocols presented in this guide, provide a solid foundation for further research and development in the field of novel antistaphylococcal therapies. A thorough understanding of its mechanism, the molecular basis of resistance, and the methodologies for its evaluation are critical for its successful clinical application and for the design of next-generation FabI inhibitors.

References

- 1. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staphylococcus aureus FabI: Inhibition, Substrate Recognition and Potential Implications for In Vivo Essentiality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apec.org [apec.org]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

AFN-1252: A Targeted Approach to Inhibiting Staphylococcal Fatty Acid Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AFN-1252, a potent and selective inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI). This compound represents a targeted therapeutic strategy against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), by specifically disrupting the bacterial type II fatty acid synthesis (FAS-II) pathway. This document details the mechanism of action, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health.[1] The bacterial fatty acid synthesis II (FAS-II) pathway, which is essential for bacterial viability and distinct from the type I pathway found in mammals, presents an attractive target for the development of novel antibacterial agents.[2] this compound is a first-in-class drug candidate that specifically targets FabI, a critical enzyme in the FAS-II pathway of Staphylococcus aureus.[3][4] Its high potency and selectivity offer the potential for a targeted therapy with a favorable safety profile.[5]

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting the S. aureus enoyl-acyl carrier protein reductase (FabI).[6] FabI is responsible for catalyzing the final, rate-limiting step in each cycle of fatty acid elongation: the reduction of trans-2-enoyl-ACP to acyl-ACP, using NADH or NADPH as a cofactor.[7][8] By inhibiting FabI, this compound effectively halts the production of fatty acids necessary for building and repairing bacterial cell membranes, ultimately leading to bacterial cell death.[2] Studies have confirmed that this compound selectively inhibits the incorporation of radiolabeled acetate into fatty acids, consistent with its targeted mechanism.[6] The molecular interaction involves this compound binding to the FabI-NADPH complex.[9]

The Bacterial Fatty Acid Synthesis II (FAS-II) Pathway

The FAS-II pathway is a multi-enzyme system responsible for the synthesis of fatty acids in bacteria.[10] The pathway begins with the conversion of acetyl-CoA to malonyl-CoA, which is then transferred to an acyl carrier protein (ACP).[11] A series of condensation, reduction, and dehydration reactions elongate the fatty acid chain.[7] The final step in each elongation cycle is catalyzed by FabI.

Quantitative Data on this compound Efficacy

This compound demonstrates potent activity against a wide range of Staphylococcus isolates, including those resistant to other classes of antibiotics.

In Vitro Enzyme Inhibition

The inhibitory activity of this compound against purified S. aureus FabI is a key measure of its direct target engagement.

| Parameter | Value | Reference |

| IC50 for S. aureus FabI | 14 nM | [1][6] |

| Kiapp for S. aureus FabI | 4 nM | [12][13] |

| IC50 for B. pseudomallei FabI | 9.6 nM | [14][15] |

Table 1: In Vitro Inhibitory Activity of this compound against FabI

Antimicrobial Susceptibility

Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This compound exhibits very low MICs against various staphylococcal species.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| S. aureus (all isolates) | 0.008 | ≤0.015 | [16][17] |

| Methicillin-Resistant S. aureus (MRSA) | - | ≤0.008 | [18] |

| Coagulase-Negative Staphylococci | - | 0.12 | [1][6] |

| Vancomycin-Intermediate S. aureus (VISA) | - | 0.12 | [18] |

| Vancomycin-Resistant S. aureus (VRSA) | - | 0.06 | [18] |

| S. epidermidis | - | ≤0.008 | [18] |

| B. pseudomallei R15 | 2.35 (MIC) | - | [14][15] |

Table 2: In Vitro Antimicrobial Activity of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize this compound.

FabI Enzyme Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of FabI by 50% (IC50).

Objective: To quantify the inhibitory effect of this compound on FabI activity.

Principle: The activity of FabI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of the substrate (e.g., crotonoyl-ACP or crotonoyl-CoA).

Materials:

-

Purified S. aureus FabI enzyme

-

This compound stock solution (in DMSO)

-

NADPH

-

Crotonoyl-ACP or Crotonoyl-CoA (substrate)

-

Assay Buffer (e.g., 100 mM sodium ADA, pH 6.5, 4% glycerol)[19]

-

96-well microtiter plates

-

Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the this compound dilutions.

-

Add the purified FabI enzyme to each well and incubate for a pre-determined period.

-

Initiate the enzymatic reaction by adding the substrate (crotonoyl-ACP or crotonoyl-CoA).

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities for each concentration of this compound.

-

Plot the initial velocity as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Principle: Bacteria are exposed to serial dilutions of this compound in a liquid growth medium. The lowest concentration that prevents visible turbidity after a defined incubation period is the MIC.

Materials:

-

Bacterial isolates (e.g., S. aureus ATCC 29213)

-

This compound stock solution (in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL)

-

Incubator (35°C)

Procedure:

-

Prepare two-fold serial dilutions of this compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it in CAMHB.

-

Inoculate each well containing the this compound dilutions with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Experimental and Logical Workflows

Visualizing workflows can aid in understanding the process of drug characterization and its mechanism of action.

Resistance Mechanisms

Spontaneous resistance to this compound has been shown to be infrequent.[1] When resistance does arise, it is typically due to missense mutations in the fabI gene, specifically at residues that interact with the drug, such as M99T and Y147H.[12][20] The M99T mutation results in a 17-fold decrease in binding affinity of this compound to FabI.[9] Importantly, strains with these mutations often remain susceptible to clinically achievable concentrations of this compound.[20]

Selectivity and Safety

A key advantage of this compound is its high selectivity for bacterial FabI over the mammalian fatty acid synthase (FAS-I) system.[21] This selectivity is attributed to the structural differences between the bacterial FAS-II and mammalian FAS-I pathways.[2] Clinical trials have demonstrated that this compound is generally well-tolerated, with the most common adverse events being mild to moderate headache and nausea.[16][22]

Conclusion

This compound is a promising, selective inhibitor of Staphylococcus aureus FabI with potent in vitro and in vivo activity. Its targeted mechanism of action, which disrupts the essential fatty acid biosynthesis pathway in bacteria, provides a focused therapeutic approach. The comprehensive data gathered from enzymatic, microbiological, and clinical studies support the continued development of this compound for the treatment of staphylococcal infections, including those caused by resistant strains. This technical guide provides a foundational understanding for researchers and drug development professionals working on novel antimicrobial strategies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Affinium Pharmaceuticals Announces Results of this compound Multiple Ascending Dose Phase I Clinical Trial - BioSpace [biospace.com]

- 6. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Resistance to this compound arises from missense mutations in Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei--Crystal structure, mode of action, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound is a potent inhibitor of enoyl-ACP reductase from Burkholderia pseudomallei—Crystal structure, mode of action, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy and Safety of this compound, the First Staphylococcus-Specific Antibacterial Agent, in the Treatment of Acute Bacterial Skin and Skin Structure Infections, Including Those in Patients with Significant Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Resistance to this compound Arises from Missense Mutations in Staphylococcus aureus Enoyl-acyl Carrier Protein Reductase (FabI) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for AFN-1252

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFN-1252 is a potent and selective inhibitor of the staphylococcal enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3] This enzyme is a critical component of the bacterial fatty acid biosynthesis pathway (FASII), a system essential for bacterial survival.[3][4][5][6] The specific inhibition of FabI by this compound results in a narrow spectrum of activity, primarily targeting Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[2][7][8] This targeted approach minimizes the impact on non-target bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. This document provides a detailed protocol for determining the MIC of this compound against staphylococcal isolates, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2]

Mechanism of Action of this compound

This compound's mode of action is the specific inhibition of the FabI enzyme in staphylococci.[1][2][4] FabI is responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis. By binding to and inhibiting FabI, this compound disrupts the production of essential fatty acids, which are vital for the integrity of the bacterial cell membrane and other critical cellular processes. This targeted inhibition ultimately leads to the cessation of bacterial growth.

Caption: Mechanism of action of this compound in the staphylococcal fatty acid biosynthesis pathway.

In Vitro Activity of this compound

This compound demonstrates potent and specific activity against a range of staphylococcal species, while being largely inactive against other Gram-positive and Gram-negative bacteria.[3][7][8]

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (all) | 502 | ≤0.008 - 0.12 | ≤0.008 | ≤0.008 |

| Methicillin-Susceptible S. aureus (MSSA) | - | - | - | 0.015 |

| Methicillin-Resistant S. aureus (MRSA) | - | - | - | ≤0.008 |

| Vancomycin-Intermediate S. aureus (VISA) | 12 | - | - | 0.12 |

| Vancomycin-Resistant S. aureus (VRSA) | 12 | - | - | 0.06 |

| Staphylococcus epidermidis (all) | 51 | ≤0.008 - 0.12 | ≤0.008 | ≤0.008 |

| Coagulase-Negative Staphylococci | - | - | - | 0.12 |

| Streptococcus pneumoniae | - | >4 | >4 | >4 |

| Beta-hemolytic streptococci | - | >4 | >4 | >4 |

| Enterococcus spp. | - | >4 | >4 | >4 |

| Enterobacteriaceae | - | >4 | >4 | >4 |

| Nonfermentative Gram-negative bacilli | - | >4 | >4 | >4 |

| Moraxella catarrhalis | - | >4 | >4 | >4 |

Note: Data compiled from multiple studies.[2][3][5][7][8] Dashes indicate data not specified in the provided sources.

Experimental Protocol: this compound MIC Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.

Materials

-

This compound analytical powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures of Staphylococcus spp.

-

Staphylococcus aureus ATCC 29213 (Quality Control strain)

-

Sterile saline (0.85%) or PBS

-

Spectrophotometer or McFarland turbidity standards (0.5)

-

Incubator (35°C ± 2°C, ambient air)

-

Pipettes and sterile tips

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentration range in the microtiter plate. For example, a 1.28 mg/mL stock solution is a convenient starting point.

-

Ensure complete dissolution of the this compound powder in DMSO.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the staphylococcal strain to be tested.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure

-

Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plate. A common concentration range to test for this compound is 0.008 to 4 µg/mL.[3][7]

-

Each well should contain 50 µL of the appropriate this compound dilution in CAMHB.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).

-

Concurrently, perform the same procedure for the quality control strain, S. aureus ATCC 29213. The expected MIC for this strain is 0.015 µg/mL.[3][7]

-

Incubate the microtiter plates at 35°C ± 2°C in ambient air for 20-24 hours.[3][7]

Interpretation of Results

-

Following incubation, examine the microtiter plates for bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should show no growth, and the growth control should show distinct turbidity.

-

The MIC for the quality control strain should fall within the acceptable range.

Caption: Experimental workflow for this compound MIC determination by broth microdilution.

References

- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

Application Notes and Protocols for AFN-1252 in a Mouse Septicemia Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of AFN-1252, a selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), in a murine septicemia model. The protocols outlined below are based on established methodologies to assess the in vivo efficacy of this antimicrobial agent.

Introduction

This compound is a potent and selective inhibitor of the bacterial enzyme FabI, which is essential for fatty acid biosynthesis in Staphylococcus species.[1][2][3] This specific mechanism of action makes it a targeted therapeutic candidate for staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The mouse septicemia model is a critical preclinical tool to evaluate the in vivo efficacy of novel anti-staphylococcal agents like this compound. This model involves inducing a systemic infection in mice and assessing the ability of the therapeutic agent to protect against mortality.[1][4]

Mechanism of Action of this compound

This compound specifically targets and inhibits FabI, an essential enzyme in the bacterial fatty acid biosynthesis pathway (FASII).[2][5] FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis.[2] By inhibiting this enzyme, this compound disrupts the production of essential fatty acids, which are vital components of bacterial cell membranes. This disruption ultimately leads to the inhibition of bacterial growth and viability.[2][5] The high selectivity of this compound for staphylococcal FabI results in a narrow spectrum of activity, primarily targeting Staphylococcus species.[2][6]

Data Presentation

In Vitro Activity of this compound

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (all) | ≤0.008 - 0.12 | ≤0.008 | 0.015 |

| Methicillin-Susceptible S. aureus (MSSA) | ≤0.008 - 0.015 | ≤0.008 | ≤0.008 |

| Methicillin-Resistant S. aureus (MRSA) | ≤0.008 - 0.12 | ≤0.008 | 0.015 |

| Vancomycin-Intermediate S. aureus (VISA) | 0.06 - 0.12 | 0.12 | 0.12 |

| Staphylococcus epidermidis | ≤0.008 - 0.12 | 0.015 | 0.12 |

Data compiled from multiple sources.[2][3]

In Vivo Efficacy of this compound in Mouse Septicemia Model

| Compound | Formulation | ED₅₀ (mg/kg) | 95% Confidence Interval (mg/kg) |

| This compound | 1% Poloxamer 407 | 0.15 | 0.11 - 0.21 |

| This compound | Carboxymethylcellulose (CMC) | 0.29 | N/A |

| Linezolid | N/A | 3.6 | N/A |

ED₅₀ (Median Effective Dose) represents the dose required to protect 50% of the animals from lethal infection. Data from studies using an intraperitoneal S. aureus Smith infection model.[1][5]

Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Dose (mg/kg) | Formulation | Cₘₐₓ (ng/mL) | AUC₀₋t (ng·hr/mL) |

| 0.3 | CMC | 63 | 224 |

| 1 | CMC | 106 | 458 |

| 0.3 | Poloxamer | 154 | 367 |

| 1 | Poloxamer | 304 | 1030 |

Cₘₐₓ: Maximum plasma concentration. AUC₀₋t: Area under the plasma concentration-time curve.[5]

Experimental Protocols

Materials and Reagents

-

This compound: Synthesized or procured from a commercial supplier.

-

Vehicle for this compound: 1% (w/v) Poloxamer 407 in sterile water or 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

-

Staphylococcus aureus strain: S. aureus Smith is a commonly used strain for this model.[1]

-

Bacterial Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

-

Mucin: Porcine gastric mucin, type III (Sigma-Aldrich).

-

Animals: Female CD-1 mice (or other suitable strain), 5-6 weeks old.

-

Saline: Sterile 0.9% NaCl solution.

Experimental Workflow

Protocol 1: Preparation of Bacterial Inoculum

-

Streak the S. aureus Smith strain onto a TSA plate and incubate at 37°C for 18-24 hours.

-

Inoculate a single colony into 10 mL of TSB and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (OD₆₀₀ ≈ 0.5).

-

Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes).

-

Wash the bacterial pellet twice with sterile saline.

-

Resuspend the final pellet in sterile saline to the desired concentration. The final inoculum should be prepared in sterile saline containing 4-5% (w/v) porcine gastric mucin to enhance virulence.

-

The concentration of the bacterial suspension should be confirmed by serial dilution and plating on TSA plates to determine the colony-forming units (CFU) per mL. The target inoculum should result in the death of untreated control animals within 48 hours.[5]

Protocol 2: Mouse Septicemia Model and this compound Administration

-

Acclimatize female CD-1 mice for at least 3 days prior to the experiment.

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound dose groups, comparator antibiotic group like linezolid). A typical group size is 5-10 mice.

-

Induce septicemia by intraperitoneally (IP) injecting each mouse with 0.2 mL of the prepared S. aureus inoculum.[7]

-

Thirty minutes post-infection, administer a single oral dose of this compound (formulated in either 1% Poloxamer 407 or 0.5% CMC) or the vehicle control via oral gavage.[5] Doses can range from 0.03 to 3 mg/kg to determine the dose-response relationship.[8]

-

Monitor the mice for signs of morbidity and mortality at regular intervals for up to 7 days.[5][7]

-

Record the number of surviving animals in each group at the end of the observation period.

Protocol 3: Data Analysis

-

The primary endpoint is the survival of the animals at the end of the 7-day observation period.

-

Calculate the percentage of survival for each treatment group.

-

Determine the median effective dose (ED₅₀) of this compound, which is the dose that protects 50% of the infected mice from death. This can be calculated using Probit analysis or other appropriate statistical methods.[5]

Concluding Remarks

The protocols and data presented provide a robust framework for evaluating the in vivo efficacy of this compound in a mouse model of S. aureus septicemia. The potent activity of this compound, demonstrated by its low ED₅₀ values, underscores its potential as a targeted therapeutic for staphylococcal infections.[1][4] Researchers should adhere to appropriate animal welfare guidelines and institutional protocols when conducting these experiments.

References

- 1. Mode of action, in vitro activity, and in vivo efficacy of this compound, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a FabI Inhibitor, Demonstrates a Staphylococcus-Specific Spectrum of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of Action, In Vitro Activity, and In Vivo Efficacy of this compound, a Selective Antistaphylococcal FabI Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity (MICs and rate of kill) of this compound, a novel FabI inhibitor, in the presence of serum and in combination with other antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unthsc.edu [unthsc.edu]

- 6. This compound, a FabI inhibitor, demonstrates a Staphylococcus-specific spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. noblelifesci.com [noblelifesci.com]

- 8. medchemexpress.com [medchemexpress.com]

AFN-1252 broth microdilution assay according to CLSI guidelines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFN-1252, also known as Debio 1452, is a selective inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis.[1][2][3][4] This targeted mechanism of action makes this compound highly potent and specific against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5][6][7] This application note provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

The broth microdilution assay is a standardized method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[8] The procedure involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action of this compound

This compound's mode of action is the targeted inhibition of FabI, a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1][2][3][4] This pathway is responsible for producing essential fatty acids for bacterial cell membrane biosynthesis. By inhibiting FabI, this compound disrupts membrane integrity and leads to bacterial cell death. The high selectivity for staphylococcal FabI results in a narrow spectrum of activity, which can be advantageous in minimizing the impact on the patient's normal microflora.[3][4]

Data Presentation

Table 1: Quality Control (QC) Ranges for this compound

A multilaboratory study established the following QC range for this compound using the broth microdilution method.[3][4]

| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) Range | CLSI Document |

| Staphylococcus aureus ATCC 29213 | This compound (Debio 1452) | 0.002 - 0.015 | M23-A3 |

Table 2: In Vitro Activity of this compound against Staphylococcal Isolates

The following table summarizes the MIC values of this compound against a collection of clinical Staphylococcus isolates.

| Organism (Number of Isolates) | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Staphylococcus aureus (502) | ≤0.008 - 0.12 | Not Reported | ≤0.008 |

| Methicillin-Resistant S. aureus (MRSA) | Not Reported | Not Reported | ≤0.008 |

| Staphylococcus epidermidis (51) | ≤0.008 - 0.12 | Not Reported | ≤0.008 |

| Methicillin-Resistant S. epidermidis | Not Reported | Not Reported | ≤0.008 |

| Vancomycin-Intermediate S. aureus (12) | Not Reported | Not Reported | 0.12 |

| Vancomycin-Resistant S. aureus (12) | Not Reported | Not Reported | 0.06 |

Data compiled from Karlowsky et al., 2009.[9]

Experimental Protocols

This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing.[8]

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial cultures (test isolates and QC strain S. aureus ATCC 29213)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidity meter

-

Incubator (35°C)

-

Pipettes and sterile tips

-

Plate reader or manual reading mirror

Protocol

1. Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Further dilutions should be made in CAMHB. It is crucial to note that DMSO was used as the solvent and diluent for this compound in published studies.[9]

2. Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plates. The typical concentration range for testing this compound is 0.008 to 4 µg/mL.[9]

-

Each well should contain 50 µL of the appropriate this compound concentration.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation of Microtiter Plates:

-

Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

5. Incubation:

-

Incubate the microtiter plates at 35°C in ambient air for 16-20 hours.

6. Reading the MIC:

-